

2-Cyano-5-methoxybenzene-1-sulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Cat. No.:	B1465931

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An In-Depth Technical Guide to **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**

Executive Summary

This technical guide provides a comprehensive overview of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** (CAS No. 1261573-04-9), a specialized chemical building block pivotal to advancements in organic synthesis and pharmaceutical research. With a molecular formula of $C_8H_6ClNO_3S$ and a molecular weight of 231.66 g/mol, this compound is distinguished by its trifunctional structure: a highly reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and an electron-donating methoxy group.^{[1][2]} This unique electronic and structural arrangement makes it an exceptionally valuable precursor for synthesizing diverse libraries of sulfonamides and sulfonate esters, motifs frequently found in biologically active molecules.^[1] This document details the compound's physicochemical properties, provides a validated synthesis protocol, explores its core reactivity, outlines its applications in drug discovery, and establishes rigorous safety and handling procedures for laboratory use.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application in research and development. The key identifiers and physicochemical characteristics of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** are summarized below.

Compound Identifiers

Identifier	Value	Source
IUPAC Name	2-cyano-5-methoxybenzenesulfonyl chloride	PubChem[1]
CAS Number	1261573-04-9	Benchchem[1]
Molecular Formula	C ₈ H ₆ CINO ₃ S	Benchchem[1], ChemBK[2]
InChI Key	CFOVDTUMIVSQGA-UHFFFAOYSA-N	Benchchem

Physicochemical Data

Property	Value	Notes
Molecular Weight	231.66 g/mol	Calculated from molecular formula.[1][2]
Appearance	Off-white to light yellow solid	Typical for sulfonyl chlorides of this type.
Density (Predicted)	1.50 ± 0.1 g/cm ³	Computational prediction.[2]
Boiling Point (Predicted)	405.5 ± 35.0 °C	Computational prediction.[2]
Storage Conditions	2-8°C under inert gas (Nitrogen or Argon)	Critical for preventing hydrolysis and degradation.[1][2][3]

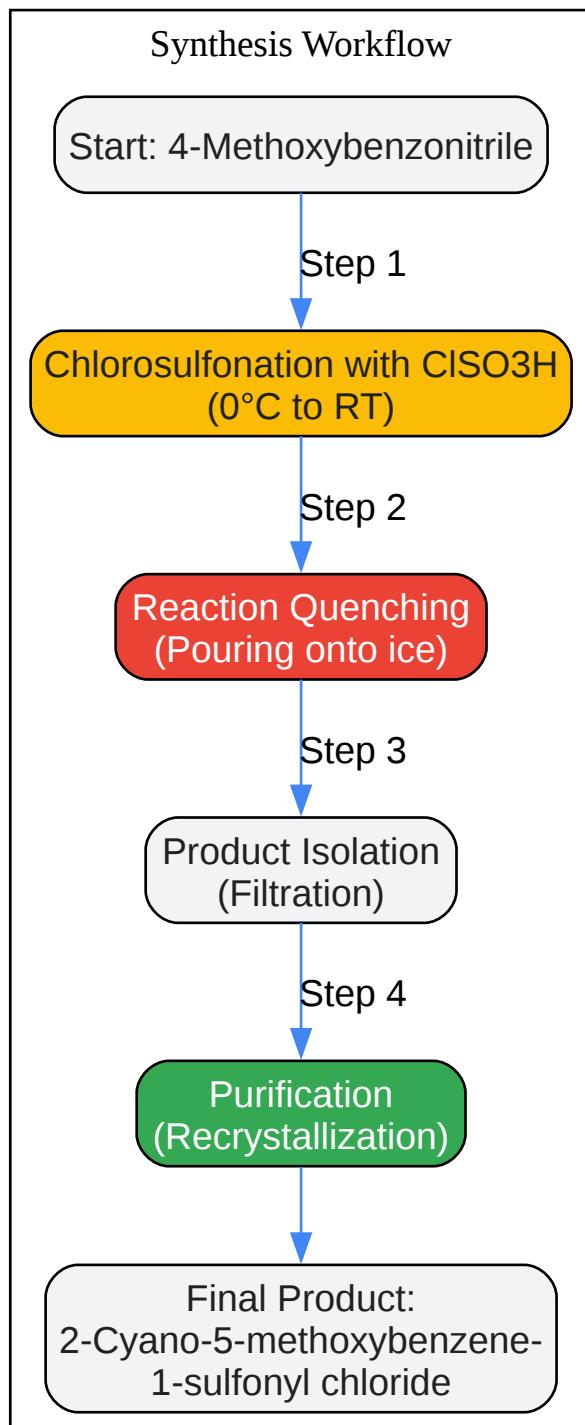
The molecule's architecture, featuring ortho-cyano and para-methoxy groups relative to the sulfonyl chloride, creates a distinct electronic environment that governs its reactivity and utility as a synthetic intermediate.

Synthesis Protocol and Mechanistic Rationale

The synthesis of aryl sulfonyl chlorides is a cornerstone reaction in organic chemistry. The most direct and common method for preparing **2-Cyano-5-methoxybenzenesulfonyl chloride** is via the electrophilic aromatic substitution of a suitable precursor with chlorosulfonic acid.

General Synthesis Workflow

The diagram below outlines the high-level workflow for the synthesis of the title compound.



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Caption: High-level workflow for the synthesis of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**.

Detailed Experimental Protocol

Warning: This procedure involves highly corrosive and reactive reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

- Reaction Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.
- Reagent Charging: Charge the flask with chlorosulfonic acid (ClSO_3H , 4-5 equivalents) and cool the vessel to -10°C to 0°C using an ice-salt bath.
 - Scientist's Note: The use of excess chlorosulfonic acid serves as both the reagent and the solvent. Maintaining a low temperature is critical to control the highly exothermic nature of the reaction and prevent unwanted side reactions.
- Substrate Addition: Slowly add the starting material, 4-methoxybenzonitrile (1 equivalent), portion-wise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5°C .
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
- Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
 - Scientist's Note: This is a highly exothermic and potentially hazardous step. The addition must be slow to manage the heat generated and the release of HCl gas. Performing this in a well-ventilated fume hood is mandatory.
- Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Further

wash with a cold, non-polar solvent like hexane to remove organic impurities. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

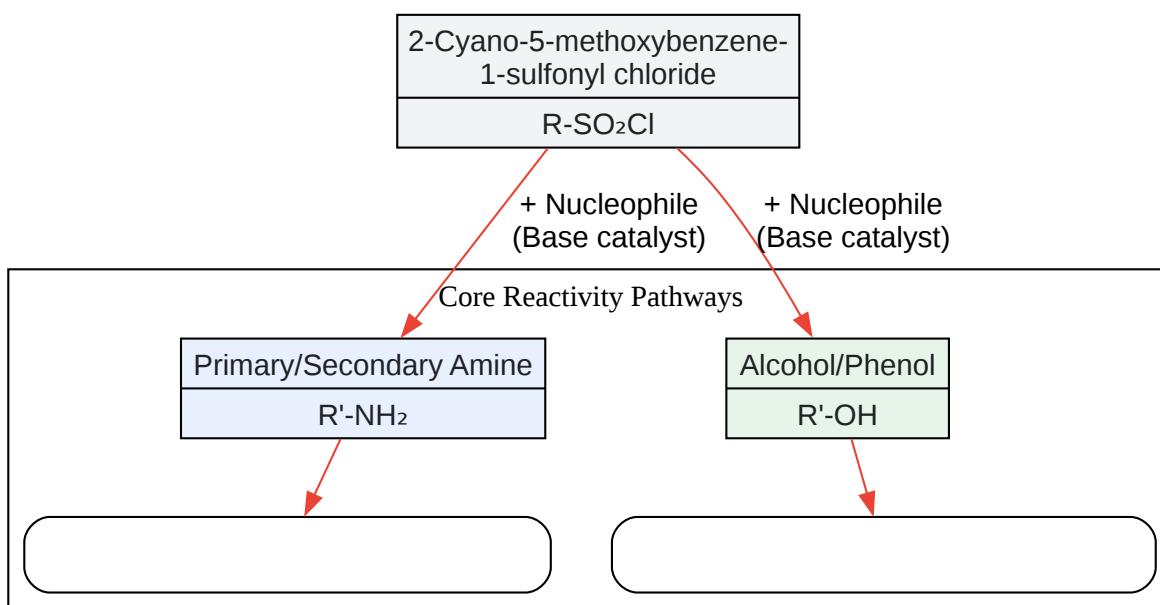
- **Drying and Storage:** Dry the purified product under vacuum. Store the final compound in a desiccator under an inert atmosphere at 2-8°C to prevent hydrolysis.[\[1\]](#)[\[2\]](#)

Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** lies in the predictable and high-yielding reactivity of the sulfonyl chloride functional group.

Core Reactivity: Nucleophilic Substitution

The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it an excellent target for nucleophiles. This reactivity is the basis for its primary application: the synthesis of sulfonamides and sulfonate esters.[\[1\]](#)[\[4\]](#)



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Caption: Nucleophilic substitution reactions of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**.

- **Sulfonamide Formation:** In the presence of a primary or secondary amine and a non-nucleophilic base (e.g., pyridine, triethylamine), the sulfonyl chloride readily forms a stable sulfonamide bond. This reaction is fundamental in medicinal chemistry.
- **Sulfonate Ester Formation:** Similarly, reaction with an alcohol or phenol yields the corresponding sulfonate ester. Sulfonate esters are valuable intermediates in their own right, often used as leaving groups in further substitution reactions.

Applications in Research and Drug Development

The structural motifs accessible from **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** are of high interest to the pharmaceutical industry.

- **Scaffold for Bioactive Molecules:** The sulfonamide linkage is a privileged structure in drug design, present in a wide array of therapeutics including antibiotics, diuretics, and anticonvulsants. This reagent provides a direct entry point to novel sulfonamide derivatives for screening and lead optimization.^[1]
- **Modulation of Physicochemical Properties:** The methoxy group can participate in hydrogen bonding and improve metabolic stability, while the cyano group can act as a hydrogen bond acceptor or be used to fine-tune electronic properties and potency.^[5] The combination of these groups allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.
- **Building Block for Combinatorial Chemistry:** Its well-defined reactivity makes it an ideal building block for the parallel synthesis of compound libraries.^[6] By reacting it with a diverse set of amines, researchers can rapidly generate hundreds of distinct molecules for high-throughput screening against biological targets.

Safety, Handling, and Storage Protocols

Due to its reactivity and corrosive nature, strict safety protocols must be followed when working with **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**.

Hazard Identification

The compound is classified as a dangerous good and presents multiple hazards.

Hazard Class	GHS Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed[7] [8]	GHS07 (Exclamation Mark)
Skin Corrosion	H314: Causes severe skin burns and eye damage[8][9]	GHS05 (Corrosion)
Eye Damage	H314: Causes severe skin burns and eye damage[9]	GHS05 (Corrosion)
Shipping Classification	UN 3261, Hazard Class 8	Corrosive Solid

Safe Handling Protocol

- Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles and a face shield.
 - Body Protection: Wear a flame-retardant lab coat.
- Dispensing: Use spark-proof tools and weigh the solid in a closed system or in a manner that minimizes dust generation.
- Waste Disposal: Dispose of waste materials and empty containers in accordance with local, regional, and national regulations for hazardous chemical waste.

Storage and Stability

- Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and water/moisture.[7][10] The sulfonyl chloride group will hydrolyze upon contact with moisture

to form the corresponding sulfonic acid.

- Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[\[10\]](#) For long-term stability, storage at 2-8°C under an inert atmosphere is required.[\[1\]\[3\]](#)

Conclusion

2-Cyano-5-methoxybenzene-1-sulfonyl chloride is a sophisticated and highly valuable reagent for chemical synthesis. Its defined molecular weight of 231.66 g/mol and its unique trifunctional nature provide a robust platform for the creation of novel molecular entities. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, reactivity, and handling requirements is essential to fully exploit its potential in building the next generation of therapeutics and advanced materials.

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- To cite this document: BenchChem. [2-Cyano-5-methoxybenzene-1-sulfonyl chloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1465931#2-cyano-5-methoxybenzene-1-sulfonyl-chloride-molecular-weight\]](https://www.benchchem.com/product/b1465931#2-cyano-5-methoxybenzene-1-sulfonyl-chloride-molecular-weight)

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